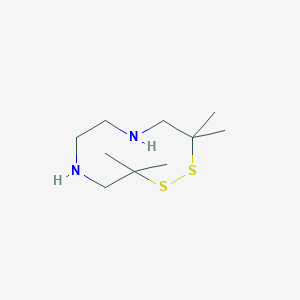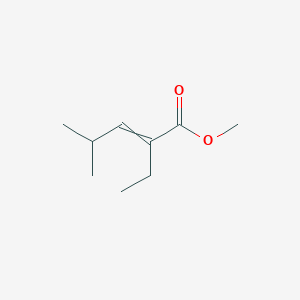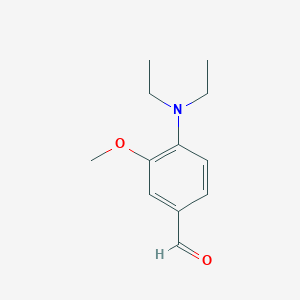
2,4,6-Trihydroxy-3-propanoylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trihydroxy-3-propanoylbenzaldehyde is an organic compound with the molecular formula C10H10O5 It is a derivative of benzaldehyde, characterized by the presence of three hydroxyl groups and a propanoyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trihydroxy-3-propanoylbenzaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with pyrogallol (1,2,3-trihydroxybenzene) as the starting material.
Protection of Hydroxyl Groups: The hydroxyl groups of pyrogallol are protected using suitable protecting groups to prevent unwanted reactions.
Formylation: The protected pyrogallol undergoes formylation, typically using reagents like dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce the formyl group.
Deprotection: The protecting groups are then removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scale production. These methods focus on maximizing yield and purity while minimizing waste and production costs. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trihydroxy-3-propanoylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
2,4,6-Trihydroxy-3-propanoylbenzaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trihydroxy-3-propanoylbenzaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The aldehyde group can react with nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules. These interactions can modulate biological processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trihydroxybenzaldehyde: Lacks the propanoyl group, making it less hydrophobic.
2,4,6-Trihydroxy-3-methylbenzoic acid: Contains a carboxyl group instead of an aldehyde group, altering its reactivity and solubility.
Uniqueness
2,4,6-Trihydroxy-3-propanoylbenzaldehyde is unique due to the presence of both hydroxyl and propanoyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications .
Propiedades
Número CAS |
96573-29-4 |
|---|---|
Fórmula molecular |
C10H10O5 |
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
2,4,6-trihydroxy-3-propanoylbenzaldehyde |
InChI |
InChI=1S/C10H10O5/c1-2-6(12)9-8(14)3-7(13)5(4-11)10(9)15/h3-4,13-15H,2H2,1H3 |
Clave InChI |
MDTQTMLLISVOEL-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=C(C(=C1O)C=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


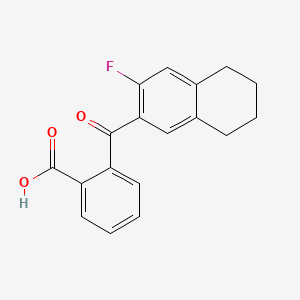
![2,4-Bis[(aziridine-1-carbonyl)amino]butanoic acid](/img/structure/B14343795.png)
![2-Methyl-4-[2-(4-nitrophenoxy)ethyl]-1,3-thiazole](/img/structure/B14343803.png)


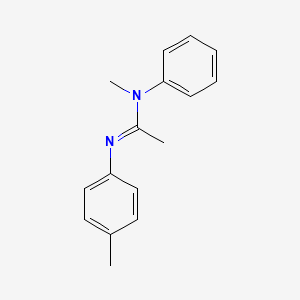
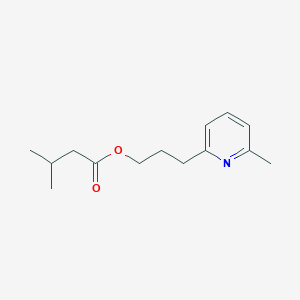
![1-(4-Bromophenyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B14343853.png)
